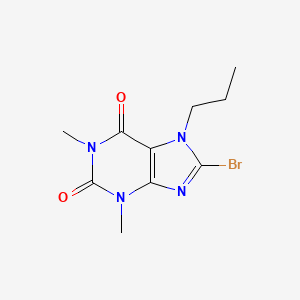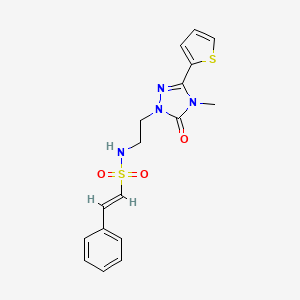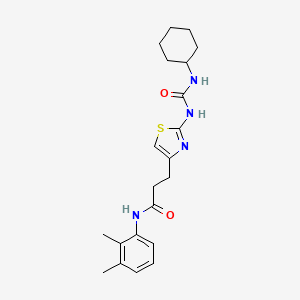![molecular formula C16H12N2O2 B2923147 2-{1-[(pyridin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione CAS No. 375354-41-9](/img/structure/B2923147.png)
2-{1-[(pyridin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{1-[(pyridin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione” is a complex organic molecule. It contains a pyridine moiety, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The compound also contains an indene structure, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a one-pot reaction between primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid as an enolizable C–H-activated compound provides a simple method for the preparation of related compounds . This reaction shows attractive characteristics, such as substrate availability, good yields, existence of numerous hydrogen-bonding possibilities in product, and its mild conditions in ethanol media .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The presence of the pyridine moiety and the indene structure contribute to the complexity of the molecule . Further analysis would require more specific information or computational modeling.Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of the pyridine and indene moieties. For example, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For similar compounds, properties such as melting point, yield, and NMR spectra have been reported .Aplicaciones Científicas De Investigación
Synthesis and Characterization
2-{1-[(pyridin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione serves as a precursor in the synthesis of polyfunctional fused heterocyclic compounds. Research demonstrates its reactivity with various amines and diketones, leading to the creation of compounds with potential applications in medicinal chemistry and materials science. For instance, its reaction with 6-amino-2-thioxopyrimidin-4(3H)-one results in products with heterocyclic structures, highlighting its utility in developing pharmacologically active molecules or novel materials with unique properties (Hassaneen et al., 2003).
Molecular Structure Studies
The compound's derivatives are also studied for their crystal and molecular structures. Such studies offer insights into the molecular configurations and interactions within crystals, which are crucial for understanding the physical and chemical properties of these compounds. For example, the crystal structure of a Schiff base derivative of 3,4-diaminopyridine and 3-ethoxyvinylidene-2,4-pentanedione reveals intermolecular hydrogen-bonded dimers, which are essential for predicting the behavior of these compounds in various solvents and their potential applications in catalysis or material science (E. Opozda et al., 2006).
Chemosensors and Fluorescent Materials
The structurally related derivatives of this compound have been utilized in the development of chemosensors for transition metal ions. These compounds exhibit selective binding to certain metal ions, which results in a color change, making them suitable for use in chemical sensors or indicators. The specificity and sensitivity of these chemosensors can be fine-tuned by modifying the molecular structure of the compound, thereby expanding its applications in environmental monitoring, medical diagnostics, and industrial processes (Prajkta Gosavi-Mirkute et al., 2017).
Advanced Material Synthesis
Moreover, derivatives of this compound show promise in the creation of materials with novel optical properties, such as aggregation-induced emission characteristics. These properties are highly sought after in the development of organic light-emitting diodes (OLEDs), sensors, and other photonic devices. The ability to engineer the electronic structure of these compounds allows for the production of materials that respond to physical stimuli like pressure or chemical stimuli such as pH changes, which could lead to applications in smart materials and biotechnology (Y. Lei et al., 2016).
Direcciones Futuras
The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its potential pharmacological activities. Given the wide range of activities exhibited by similar compounds, this compound could have potential applications in medicinal chemistry .
Mecanismo De Acción
Target of Action
It’s worth noting that compounds containing the indole nucleus, which is present in enamine_001834, have been found to bind with high affinity to multiple receptors . These receptors are often implicated in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, which share a similar structure with this compound, are known to interact with their targets through electrophilic substitution, facilitated by excessive π-electrons delocalization . This interaction can result in changes to the target’s function, potentially leading to the observed biological activities.
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions can vary widely, depending on the specific biological activity being expressed.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
3-hydroxy-2-[(E)-C-methyl-N-pyridin-2-ylcarbonimidoyl]inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-10(18-13-8-4-5-9-17-13)14-15(19)11-6-2-3-7-12(11)16(14)20/h2-9,19H,1H3/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWSESZPLHSARV-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=CC=N1)C2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\C1=CC=CC=N1)/C2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,6-dioxopiperidin-1-yl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2923065.png)

![5-chloro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-nitrobenzamide](/img/structure/B2923069.png)
![[2-(Tert-butylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2923070.png)


![Methyl (4-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2923075.png)
![N-(4-acetamidophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2923078.png)
![N-(4-methoxyphenyl)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2923079.png)
![1-[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B2923084.png)

![3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2923086.png)
![2-cyclopropyl-N-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2923087.png)